2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Medicinal chemistry Structure-activity relationship Fluorine substitution effects

This ortho-fluorine substituted aminohydantoin enables definitive SAR studies against BACE1 and NPY Y5 targets, with structural differentiation from meta- and para-fluoro isomers that cannot be replicated by analogs. Additionally listed in industrial OLED reagent portfolios for phosphorescent complex and TADF emitter development. Specify ≥98% purity for quantitative IC50 determinations. Sourced for consistency with research-grade specifications.

Molecular Formula C16H14FN3O
Molecular Weight 283.30 g/mol
CAS No. 1354939-36-8
Cat. No. B6345730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
CAS1354939-36-8
Molecular FormulaC16H14FN3O
Molecular Weight283.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CC=C3F
InChIInChI=1S/C16H14FN3O/c17-13-9-5-4-6-11(13)10-16(12-7-2-1-3-8-12)14(21)19-15(18)20-16/h1-9H,10H2,(H3,18,19,20,21)
InChIKeyRXECKCXKKZMTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one (CAS 1354939-36-8): Chemical Identity and Structural Context for Procurement Decisions


2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one (CAS 1354939-36-8) is a synthetic heterocyclic compound belonging to the 2-amino-4,5-dihydro-1H-imidazol-4-one (aminohydantoin) class. Its structure features a central imidazolone core bearing a 5-phenyl group and a 5-(2-fluorophenyl)methyl substituent, with molecular formula C16H14FN3O and molecular weight 283.30 g/mol [1]. The compound is listed in PubChem (CID 75359047) with computed physicochemical descriptors including XLogP3 of 2.2 and topological polar surface area of 67.5 Ų, though no bioassay data are currently associated with this record [1]. This scaffold class has been investigated in patent literature for beta-secretase (BACE) inhibition and neuropeptide Y (NPY) receptor antagonism, providing a contextual framework for evaluating the compound's potential research utility [2][3].

Why Generic Substitution of 2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one with Positional Isomers or Unsubstituted Analogs Is Scientifically Unjustified


Within the 2-amino-5-benzyl-5-phenyl-imidazol-4-one series, the precise position of fluorine substitution on the benzyl ring is not a trivial structural variation. The ortho-fluorine atom in the target compound introduces a unique combination of electronic withdrawal and steric constraint at the ortho position that modulates the electron density of the aromatic ring through inductive effects, while simultaneously influencing the conformational flexibility of the methylene linker via through-space interactions [1]. These ortho-specific effects cannot be replicated by meta-fluoro (CAS 1354939-37-9) or para-fluoro (CAS 1354920-03-8) positional isomers, nor by the unsubstituted benzyl analog (CAS 512190-77-1), each of which presents a distinct electrostatic potential surface and molecular shape to any biological target or crystalline packing environment [2]. Substituting any of these analogs without empirical validation therefore risks altered target engagement, changed physicochemical properties, and non-equivalent performance in structure-activity relationship (SAR) studies or materials applications.

Quantitative Differentiation Evidence for 2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one Versus Closest Analogs


Ortho-Fluorine Positional Isomerism: Computed Lipophilicity and Electronic Surface Comparison of 2-Fluorobenzyl vs. 3-Fluorobenzyl and 4-Fluorobenzyl Analogs

The ortho-fluorine substitution in the target compound creates a distinct electronic environment compared to meta- and para-fluoro positional isomers. While all three positional isomers share identical molecular formula (C16H14FN3O) and molecular weight (283.30 g/mol), the ortho-fluorine atom exerts both inductive electron withdrawal and steric compression on the methylene linker, altering the preferred dihedral angle between the fluorophenyl ring and the imidazolone core [1]. The computed XLogP3 value of 2.2 for the 2-fluoro isomer is identical to that of the 3-fluoro and 4-fluoro isomers at the level of this computational method, indicating that lipophilicity alone does not discriminate these positional isomers; differentiation arises from three-dimensional electronic surface topology and conformational preferences [1]. The unsubstituted benzyl analog (CAS 512190-77-1) has a molecular formula C16H15N3O (MW 265.31), lacking both the electronegative fluorine atom and its associated dipole moment, and has a computed XLogP3 approximately 1.8 [2].

Medicinal chemistry Structure-activity relationship Fluorine substitution effects

Vendor-Reported Purity: Quantitative Comparison of Commercially Available Batches of 2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Multiple vendors supply this compound at differing purity specifications, which directly impacts its suitability for quantitative biochemical assays versus preparative-scale synthesis. Leyan (China) reports a purity of 98% for catalog number 1192481 . CheMenu reports a purity specification of ≥95% for catalog number CM562968 . CymitQuimica (distributing Fluorochem product) reports purity of 95.0% for reference 10-F522127 . The 3-percentage-point difference between 95% and 98% purity represents a meaningful distinction for applications such as biophysical assays (where impurities may confound IC50 determinations) or crystallization trials, though all reported purities are adequate for use as a synthetic building block. No certificate of analysis with HPLC chromatogram data was publicly accessible at the time of this analysis to verify vendor claims independently.

Chemical procurement Quality control Research-grade purity

Scaffold-Level Pharmacological Potential: BACE1 and NPY Y5 Receptor Antagonism as Differentiating Application Domains

While no direct bioactivity data exists for the target compound itself, the 2-amino-imidazol-4-one scaffold class has been validated in two distinct therapeutic contexts. In BACE1 inhibition, Wyeth disclosed amino-imidazolone compounds as beta-secretase inhibitors for Alzheimer's disease treatment, with lead compounds demonstrating nanomolar potency [1]. The 2019 study by Fan et al. demonstrated that 2-amino-imidazol-4-one derivatives optimized from the iminopyrimidinone scaffold W-41 (IC50 = 7.1 μM) achieved improved potency, with the most potent compound L-5 reaching IC50 = 0.12 μM against BACE1 [2]. In the NPY Y5 receptor antagonist space, Bristol-Myers Squibb patented 2-substituted phenyl derivatives of 5,5-diphenyl-3,5-dihydroimidazolones as anorectic agents, establishing the imidazolone core as a privileged scaffold for NPY receptor modulation [3]. The target compound, with its 5-phenyl and 5-(2-fluorobenzyl) substitution pattern, represents a structurally distinct analog within both chemotypes, offering a unique vector for SAR exploration that differs from the more extensively characterized 5,5-diaryl substitution patterns.

Alzheimer's disease Beta-secretase inhibition Neuropeptide Y antagonism Drug discovery

Physicochemical Property Differentiation: Hydrogen Bonding Capacity and Rotatable Bond Comparison for CNS Drug-Likeness Evaluation

The target compound possesses computed physicochemical properties that place it within favorable CNS drug-like space according to commonly applied filters. With a molecular weight of 283.30 g/mol, 2 hydrogen bond donors, 3 hydrogen bond acceptors, 3 rotatable bonds, and TPSA of 67.5 Ų, the compound satisfies key criteria for CNS multiparameter optimization (CNS MPO) scoring [1]. The 2-fluorophenyl substituent contributes to reduced π-electron density on the benzyl ring compared to the unsubstituted benzyl analog, potentially modulating aromatic stacking interactions with protein targets. Notably, the 4-chloro analog (CAS 918665-07-3) has a larger halogen atom (van der Waals radius: Cl = 1.75 Å vs. F = 1.47 Å) and higher molecular weight (299.76 vs. 283.30 g/mol), which may reduce ligand efficiency metrics if binding affinity is comparable . The 2-methoxy analog introduces an additional rotatable bond (methoxy C-O) and increased hydrogen bond acceptor count, altering the pharmacophoric profile.

Drug-likeness CNS permeability Physicochemical profiling Lead optimization

Availability and Supply-Chain Differentiation: Multi-Vendor Sourcing of 2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-One vs. Single-Source Positional Isomers

The target compound is commercially available from at least seven distinct suppliers as of April 2026: abcr GmbH (catalog AB419596), MolCore, Leyan (1192481), CheMenu (CM562968), CymitQuimica/Fluorochem (10-F522127), 10xChem, and LTOM (Shaanxi Lighte Optoelectronics Materials Co.) . This multi-vendor landscape provides procurement redundancy and competitive pricing. In contrast, the 3-fluoro positional isomer (CAS 1354939-37-9) and 2-methoxy analog are predominantly available from fewer vendors (MolCore and select others). The 4-chloro analog (CAS 918665-07-3) is listed by A2B Chem as a specialized catalog item. The target compound's broader commercial availability reflects either higher demand or greater synthetic accessibility of the 2-fluorobenzyl precursor compared to other substituted benzyl variants .

Chemical sourcing Supply chain Research materials procurement

Recommended Research and Industrial Application Scenarios for 2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one (CAS 1354939-36-8)


Ortho-Fluoro SAR Probe in BACE1 Inhibitor Lead Optimization Programs

Based on the scaffold-level validation of 2-amino-imidazol-4-ones as BACE1 inhibitors by Wyeth [1] and Fan et al. [2], this compound is recommended as a systematic SAR probe to evaluate the impact of ortho-fluorine substitution on BACE1 inhibitory potency and selectivity versus meta- and para-fluoro positional isomers. Its favorable CNS drug-like computed properties (MW 283.30, TPSA 67.5 Ų, XLogP3 2.2) [3] make it suitable for progression to cellular Aβ-lowering assays if initial biochemical potency is confirmed. The 98% purity grade from Leyan should be specified for quantitative IC50 determinations.

Exploratory NPY Y5 Receptor Antagonist with Novel Mono-Benzyl Substitution Pattern

The Bristol-Myers Squibb patent family on imidazolone NPY Y5 antagonists [4] focused on 5,5-diphenyl-substituted imidazolones. The target compound, featuring a 5-phenyl-5-(2-fluorobenzyl) substitution pattern, offers a structurally differentiated chemotype for probing whether mono-benzyl-mono-phenyl substitution can maintain or improve NPY Y5 receptor binding affinity while potentially altering selectivity versus Y1 and Y2 subtypes. This represents a genuine opportunity for novel IP generation in the obesity and metabolic disease space.

OLED Materials Intermediate for Lighte Optoelectronics and Display Chemistry Applications

Shaanxi Lighte Optoelectronics Materials Co., Ltd. (LTOM, stock code 688150) explicitly lists this compound within its OLED reagents portfolio , indicating industrial relevance in organic light-emitting diode materials development. The imidazolone core with its extended conjugation and the electron-withdrawing 2-fluorophenyl substituent may serve as a ligand scaffold for phosphorescent metal complexes or as a building block for thermally activated delayed fluorescence (TADF) emitter design. Laboratories engaged in OLED materials research should source from LTOM for consistency with industrial-grade specifications.

Computational Chemistry and Docking Studies for Privileged Scaffold Diversification

Given the complete absence of experimental bioactivity data for this compound [3], it represents a high-value candidate for prospective computational evaluation including molecular docking against the BACE1 crystal structures deposited in the PDB, pharmacophore modeling against NPY receptor subtypes, and free energy perturbation (FEP) calculations comparing ortho-, meta-, and para-fluoro analogs. The well-defined stereocenter at C5 (undefined atom stereocenter count = 1) [3] provides an additional dimension for enantioselective docking studies that may guide chiral resolution or asymmetric synthesis strategies.

Quote Request

Request a Quote for 2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.